molecular formula C15H21NO4 B1291711 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid CAS No. 132691-45-3

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Cat. No.: B1291711
CAS No.: 132691-45-3
M. Wt: 279.33 g/mol
InChI Key: VCUMJMFHSOBLMG-UHFFFAOYSA-N
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Description

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under acidic conditions.

Biochemical Analysis

Biochemical Properties

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tert-butoxycarbonyl group is known for its protective properties, which can be utilized in peptide synthesis and other biochemical processes . The interactions between this compound and enzymes often involve the formation of stable complexes, which can modulate enzyme activity and specificity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active form of the molecule . This cleavage can result in changes in gene expression and other cellular processes. The binding interactions of this compound with enzymes and proteins are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biochemical activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.

    Alkylation: The Boc-protected amine is then alkylated with a suitable alkylating agent, such as a halogenated propanoic acid derivative, to introduce the propanoic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: The major products depend on the specific alkylating agent used.

    Oxidation: The major products are oxidized derivatives of the original compound.

Scientific Research Applications

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenylalanine backbone.

    N-(tert-Butoxycarbonyl)-4-bromoaniline: Contains a bromine substituent on the aromatic ring.

    N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Features a nitrile group instead of a propanoic acid moiety.

Uniqueness

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is unique due to its specific combination of a Boc-protected amine and a propanoic acid moiety. This combination allows for selective reactions and deprotection, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUMJMFHSOBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624343
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-45-3
Record name 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132691-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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